4-methoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
4-methoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group, a phenylpropyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the Phenylpropyl Group: The phenylpropyl group can be introduced through a Friedel-Crafts alkylation reaction using phenylpropyl chloride and an aluminum chloride catalyst.
Formation of the Benzamide: The final step involves the reaction of the intermediate with 4-methoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide.
Reduction: Formation of 4-methoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(3-phenylpropyl)benzamide: Similar structure but lacks the thiadiazole ring.
4-methoxy-N-(1-methyl-3-phenylpropyl)benzamide: Similar structure with a methyl group on the phenylpropyl chain.
4-methoxy-N-(2,2,2-trichloro-1-(3-methoxy-propylamino)-ethyl)benzamide: Contains additional functional groups and a different substitution pattern.
Uniqueness
4-methoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamides and contributes to its specific applications and reactivity.
Properties
Molecular Formula |
C19H19N3O2S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-methoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C19H19N3O2S/c1-24-16-12-10-15(11-13-16)18(23)20-19-22-21-17(25-19)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,10-13H,5,8-9H2,1H3,(H,20,22,23) |
InChI Key |
LLKHTTGQOBQXOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CCCC3=CC=CC=C3 |
Origin of Product |
United States |
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